tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Lipophilicity Membrane permeability Physicochemical profiling

tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 2271119-57-2) is a synthetic heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a recognized privileged scaffold in medicinal chemistry owing to its bioisosteric relationship with purine nucleotides and its demonstrated utility across kinase inhibitor, anti-infective, and anti-inflammatory programs. The compound features a 2-amino substituent critical for target engagement, a 5-oxo-4,5-dihydro tautomeric system, and a tert-butyl ester at the 3-carboxylate position.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B13343374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C2NC(=O)C=CN2N=C1N
InChIInChI=1S/C11H14N4O3/c1-11(2,3)18-10(17)7-8(12)14-15-5-4-6(16)13-9(7)15/h4-5H,1-3H3,(H2,12,14)(H,13,16)
InChIKeyKGRGKCGAWNUIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 2271119-57-2): Scaffold Identity and Procurement Context


tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 2271119-57-2) is a synthetic heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a recognized privileged scaffold in medicinal chemistry owing to its bioisosteric relationship with purine nucleotides and its demonstrated utility across kinase inhibitor, anti-infective, and anti-inflammatory programs [1]. The compound features a 2-amino substituent critical for target engagement, a 5-oxo-4,5-dihydro tautomeric system, and a tert-butyl ester at the 3-carboxylate position. With a molecular weight of 250.25 g/mol (C₁₁H₁₄N₄O₃), a predicted LogP of 0.56, a topological polar surface area (TPSA) of 102.48 Ų, and a commercial purity specification of 98%, this compound serves as a key intermediate for constructing elaborated pyrazolo[1,5-a]pyrimidine-based chemical libraries and probe molecules .

Why the tert-Butyl Ester of 2-Amino-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylate Cannot Be Interchanged with Ethyl or Methyl Ester Analogs


Within the pyrazolo[1,5-a]pyrimidine-3-carboxylate series, ester identity is not a neutral variable. The tert-butyl ester (CAS 2271119-57-2) differs decisively from its ethyl ester analog (CAS 1466565-59-2) in three procurement-relevant dimensions: (i) lipophilicity, with a computed LogP of 0.56 vs. −0.22 for the ethyl ester—a ΔLogP of 0.78 that corresponds to an approximately 6-fold greater octanol-water partition coefficient, directly impacting membrane permeability in cell-based assays ; (ii) steric protection, whereby the bulky tert-butyl group shields the ester carbonyl from premature nucleophilic attack or enzymatic hydrolysis, providing greater chemical stability under basic and physiological conditions ; and (iii) orthogonal deprotection capability, as tert-butyl esters are selectively cleavable under mild acidic conditions (e.g., TFA/DCM or aqueous H₃PO₄) in the presence of methyl, ethyl, or benzyl esters, a property indispensable for sequential protecting-group strategies in multi-step syntheses of advanced intermediates [1]. Simply substituting the ethyl ester for the tert-butyl ester abolishes these orthogonal deprotection options, alters the compound's partitioning behavior, and may compromise the reproducibility of published synthetic routes that rely on the tert-butyl group's unique reactivity profile.

Quantitative Differentiation Evidence: tert-Butyl 2-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate Versus Closest Analogs


Lipophilicity Advantage: tert-Butyl Ester Exhibits ~6-Fold Higher Computed LogP than Ethyl Ester Analog

The tert-butyl ester (CAS 2271119-57-2) demonstrates a computed LogP of 0.5601 versus −0.2185 for the direct ethyl ester analog (CAS 1466565-59-2), representing a ΔLogP of +0.7786 and an approximately 6-fold higher predicted octanol-water partition coefficient when both values are computed by the same method and reported by the same vendor . This difference is structural in origin: the three methyl groups of the tert-butyl moiety add significant hydrophobic surface area relative to the single methylene of the ethyl ester. The tert-butyl ester also has only 1 rotatable bond versus 2 for the ethyl ester, reflecting greater conformational restriction that may reduce entropic penalties upon target binding .

Lipophilicity Membrane permeability Physicochemical profiling

Orthogonal Deprotection Selectivity: tert-Butyl Ester Enables Chemoselective Cleavage in Presence of Other Ester Functionalities

The tert-butyl ester of the target compound can be selectively deprotected under mild acidic conditions that leave methyl, ethyl, and benzyl esters intact. Ytterbium triflate [Yb(OTf)₃] catalyzes the selective deprotection of tert-butyl esters in the presence of other esters in almost quantitative yields using nitromethane at 45–50 °C with 5 mol% catalyst loading [1]. Aqueous phosphoric acid (85 wt%) has also been demonstrated to achieve selective deprotection of tert-butyl esters while preserving CBZ carbamates, azetidine, benzyl esters, methyl esters, TBDMS ethers, and methyl phenyl ethers [2]. In contrast, the ethyl ester analog (CAS 1466565-59-2) cannot participate in such orthogonal deprotection schemes, as ethyl esters require stronger alkaline hydrolysis conditions (e.g., LiOH, NaOH) that would simultaneously cleave other base-labile protecting groups commonly employed in pyrazolo[1,5-a]pyrimidine functionalization [3].

Orthogonal deprotection Multi-step synthesis Protecting group strategy

Class-Level Biological Validation: 2-Amino-pyrazolo[1,5-a]pyrimidine Scaffold Delivers Potent Kinase Inhibition in Published Programs

While head-to-head biological data for the exact tert-butyl ester versus its ethyl ester analog have not been reported, the 2-amino-pyrazolo[1,5-a]pyrimidine scaffold—the core pharmacophore present in the target compound—has been extensively validated in kinase inhibitor programs. In the JAK2 inhibitor series from Vertex, a 2-amino-pyrazolo[1,5-a]pyrimidine derivative demonstrated JAK2 IC₅₀ = 17 nM with 40-fold isotype selectivity over JAK3 in biochemical assays, and the co-crystal structure (PDB 3IOK, resolution 2.10 Å) confirms the 2-amino group forms critical hydrogen bonds in the kinase hinge region [1][2]. In the B-Raf program, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative 68 achieved B-Raf IC₅₀ = 1.5 μM and inhibited growth across seven tumor cell lines (BXPC-3 IC₅₀ 3.25 μM; HT29 IC₅₀ 7.0 μM; A375 IC₅₀ 3.8 μM; SW620 IC₅₀ 8.3 μM; LoVo IC₅₀ 3.87 μM; WM266-4 IC₅₀ 6.2 μM; CaCo-2 IC₅₀ 6.6 μM) [3]. These data establish that the 2-amino substituent and the pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold are both pharmacophorically relevant, and the target compound's tert-butyl ester provides a synthetically tractable entry point into this validated chemical space.

Kinase inhibition JAK2 B-Raf Scaffold validation

Predicted Thermal and Acid-Base Stability: tert-Butyl Ester Offers Higher Boiling Point and Distinct pKa Relative to Simplified Scaffold

The predicted boiling point of the tert-butyl ester (382.4±42.0 °C) is substantially higher than that expected for the corresponding ethyl ester (approximately 320–350 °C based on MW scaling), reflecting the greater molecular weight and enhanced van der Waals interactions of the tert-butyl group . The predicted acid dissociation constant (pKa = 10.44±0.20) corresponds to the 2-amino group protonation equilibrium, a value consistent with the electron-withdrawing effect of the fused pyrimidinone ring . In comparison, the des-2-amino-5-oxo scaffold (CAS 1224944-46-0, 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid) has MW 179.13 and lacks both the amino pharmacophore and the ester protection handle, representing a minimal scaffold of limited synthetic utility [1]. The target compound thus occupies a privileged position: it retains the biologically validated 2-amino-5-oxo chemotype while providing the tert-butyl ester as a traceless protecting group for the carboxylic acid.

Thermal stability pKa Physicochemical characterization

Optimal Procurement and Application Scenarios for tert-Butyl 2-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Carboxylic Acid Protection

When a synthetic route demands the sequential introduction of functionality at the C3-carboxylate position while preserving other base-labile protecting groups elsewhere in the molecule, the tert-butyl ester is the only ester variant within the 2-amino-5-oxo-pyrazolo[1,5-a]pyrimidine series that permits selective, mild acidic deprotection (TFA/DCM or aq. H₃PO₄) without cleaving methyl, ethyl, or benzyl esters . This orthogonal deprotection strategy, supported by literature demonstrating near-quantitative yields and broad functional group tolerance, makes the target compound the rational procurement choice for fragment-based drug discovery and parallel library synthesis where C3-amide diversification is planned as a late-stage step . The ethyl ester analog cannot fulfill this role, as its deprotection requires strongly basic conditions incompatible with many common protecting groups and potentially destructive to the 5-oxo-4,5-dihydro tautomeric system .

Cell-Based Phenotypic Screening Campaigns Requiring Enhanced Membrane Permeability

The 6-fold higher computed LogP of the tert-butyl ester (0.56) compared to the ethyl ester (−0.22) translates to superior predicted passive membrane permeability . For intracellular target engagement assays—including kinase inhibition in whole cells, transcriptional reporter assays, and phenotypic screening in cancer or immunology models—the tert-butyl ester form is expected to achieve higher intracellular concentrations at equivalent extracellular dosing. The reduced conformational flexibility (1 rotatable bond vs. 2–3 for ethyl ester) may further reduce entropic penalties upon target binding . The validated biological activity of the 2-amino-pyrazolo[1,5-a]pyrimidine chemotype against JAK2 (IC₅₀ = 17 nM) and B-Raf (IC₅₀ = 1.5 μM) provides confidence that the core scaffold is intrinsically active, and the tert-butyl ester does not abrogate this activity while potentially improving cellular penetration .

Kinase Inhibitor Lead Optimization Leveraging the 2-Amino Hinge-Binding Pharmacophore

The co-crystal structure of a 2-amino-pyrazolo[1,5-a]pyrimidine inhibitor bound to JAK2 (PDB 3IOK, resolution 2.10 Å) directly visualizes the critical hydrogen-bonding interactions between the 2-amino group and the kinase hinge region, validating this substituent as a key pharmacophoric element . The target compound preserves this 2-amino group while the tert-butyl ester at C3 provides a traceless handle for generating the free carboxylic acid, which can subsequently be elaborated into diverse amide, ester, or heterocyclic derivatives for SAR exploration. Procurement of this specific intermediate enables medicinal chemistry teams to access the validated 2-amino-pyrazolo[1,5-a]pyrimidine chemical space in two steps (deprotection then coupling), rather than requiring de novo scaffold construction .

Combinatorial Library Synthesis with Late-Stage Diversification at C3

For high-throughput chemistry workflows generating pyrazolo[1,5-a]pyrimidine-based compound libraries, the target compound's 98% purity specification , single rotatable bond, and predictable reactivity profile make it suitable for parallel amide coupling after quantitative tert-butyl deprotection. The absence of additional reactive handles minimizes side-product formation during library synthesis. The higher molecular weight (250.25) and lipophilicity (LogP 0.56) of the tert-butyl ester intermediate facilitate organic-solvent extraction and chromatographic purification compared to the more polar ethyl ester analog, improving isolated yields in parallel synthesis formats . The established biological precedent for this scaffold in kinase inhibition (JAK2, B-Raf) and its recognition as a privileged structure in medicinal chemistry provide confidence that libraries derived from this building block will sample biologically relevant chemical space.

Quote Request

Request a Quote for tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.